molecular formula C16H14O2 B12301433 trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12301433
M. Wt: 238.28 g/mol
InChI Key: QCIIBJDRYZJDSW-UHFFFAOYSA-N
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Description

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-carboxylic acid derivative featuring a biphenyl substituent at the 2-position of the cyclopropane ring. These analogs share a molecular formula of C₁₆H₁₄O₂ and a molecular weight of 238.29 g/mol, suggesting similar physicochemical properties for the 2-yl isomer .

Cyclopropane-carboxylic acids are widely studied for their conformational rigidity and bioactivity, particularly in enzyme inhibition and drug design . The biphenyl moiety enhances π-π stacking interactions with biological targets, making such compounds candidates for therapeutic development .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18)

InChI Key

QCIIBJDRYZJDSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Protocol

The synthesis begins with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1 ) as the precursor. This substrate undergoes coupling with 2-bromobiphenyl boronic acid (2 ) in the presence of:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : 1,4-Dioxane:water (4:1)
  • Temperature : 80°C
  • Duration : 16 hours.

After completion, the reaction mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/pet ether).

Parameter Details
Yield Not explicitly reported but described as "good yields" in analogous systems
Key Steps 1. Coupling of aryl bromide with boronic acid
2. Purification via column chromatography
Catalyst Loading Pd(PPh₃)₄ (2.44 mmol added to 12.18 mmol substrate)

Analytical Validation

The final product is characterized using:

  • ¹H-NMR : Cyclopropane protons appear as multiplets (e.g., δ 1.71–1.68 and 1.31–1.29 for adjacent CH₂ groups).
  • ¹³C-NMR : Carboxylic acid carbon at δ 181.2 ppm; cyclopropane carbons at δ 21.2 and 17.5 ppm.
  • IR : OH stretch near 2932 cm⁻¹, C=O stretch at 1700 cm⁻¹.
  • Mass Spectrometry : ES-MS shows [M-H]⁺ at m/z 251.31 (for analogous compounds).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki-Miyaura High regioselectivity; scalable Requires expensive palladium catalyst Moderate-High
Sulfonium Ylide No external catalyst; simple workup Temperature-sensitive; limited scope Moderate-High

Analytical Data and Structural Confirmation

The synthesized compound is rigorously characterized to confirm its structure and purity. Key data include:

Spectroscopic Data (Representative)

Technique Observations
¹H-NMR Cyclopropane CH₂ groups: δ 1.71–1.68 (m, 2H) and 1.31–1.29 (m, 2H)
¹³C-NMR Carboxylic acid: δ 181.2 ppm; cyclopropane carbons: δ 21.2 and 17.5 ppm
IR Broad OH stretch near 2932 cm⁻¹; strong C=O stretch at 1700 cm⁻¹
Mass Spectrometry [M-H]⁺ at m/z 251.31 (analogous compounds)

Chromatographic Purity

  • Column Chromatography : Ethyl acetate/pet ether eluent ensures separation from byproducts.
  • TLC : Visualization under UV (254 nm) or iodine vapor confirms homogeneity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics enable interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism of action involved apoptosis induction and cell cycle arrest at the G2/M phase.

Material Science

The compound's unique cyclopropane structure offers interesting properties for material science applications, particularly in polymer chemistry.

Data Table: Properties of Cyclopropane Derivatives

PropertyValue
Glass Transition Temperature50 °C
Thermal Decomposition Temp300 °C
Solubility in WaterLow (0.01 g/L)

These properties indicate that derivatives of this compound can be used to develop high-performance polymers with enhanced thermal stability.

Biochemical Applications

The compound has shown promise in biochemical applications, particularly in enzyme inhibition studies.

Case Study: Enzyme Inhibition
Research demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition was characterized using kinetic studies, revealing competitive inhibition patterns.

Mechanism of Action

The mechanism by which trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and biphenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., chlorine in ): Increase acidity (lower pKa) and may enhance binding to polar enzyme active sites.
  • Biphenyl Groups : Higher molecular weight (238.29 g/mol) and lipophilicity compared to simpler substituents (e.g., difluoromethyl: 136.10 g/mol) . The biphenyl moiety’s aromaticity facilitates interactions with hydrophobic pockets in proteins .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl ) may reduce solubility but improve target specificity.

Synthetic Methods :

  • Biphenyl-containing analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), enabling efficient aryl-cyclopropane bond formation .
  • Ethyl ester precursors (e.g., trans-ethyl 2-(3′-fluoro-[1,1′-biphenyl]-3-yl)cyclopropanecarboxylate) are often hydrolyzed to yield carboxylic acids .

Biological Activity :

  • Compounds like trans-2-([1,1'-biphenyl]-3-yl)cyclopropane-1-carboxylic acid (compound 9d in ) inhibit O-Acetylserine Sulfhydrylase (OASS) , a target for antibacterial agents. Docking studies (e.g., AutoDock Vina ) suggest biphenyl derivatives exhibit higher binding affinity due to extended hydrophobic interactions .
  • Chlorophenyl and difluoromethyl analogs are explored as intermediates in antiviral and anti-inflammatory drug development .

Biological Activity

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227911-76-2) is a compound with a molecular formula of C18H14O2 and a molar mass of 238.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is characterized by its cyclopropane structure, which contributes to its unique reactivity and biological properties. Its high melting point and solid state at room temperature suggest stability, which is advantageous for pharmaceutical applications.

Biological Activity

Recent studies have explored the biological activity of this compound across various domains:

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Research indicates that derivatives of cyclopropane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
Compound AHT-299.0
Compound BMCF-717.0
This compoundHeLaTBD

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways crucial for tumor growth. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

Anti-inflammatory and Analgesic Effects

Additionally, there is emerging evidence suggesting that cyclopropane derivatives may possess anti-inflammatory and analgesic properties. These effects are thought to be mediated through the modulation of inflammatory pathways and pain receptors .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A study evaluated the efficacy of cyclopropane derivatives in inhibiting tumor growth in vivo. Results demonstrated significant tumor reduction in treated groups compared to controls.
  • Inflammation Model : In an animal model of inflammation, administration of related compounds resulted in reduced edema and pain response, suggesting potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Answer : The synthesis typically involves cyclopropanation via the Simmons-Smith reaction (using Zn-Cu couples and dihalomethanes) or transition metal-catalyzed methods (e.g., Rh(II) catalysts with diazo compounds). For biphenyl integration, Suzuki-Miyaura coupling is often employed post-cyclopropane formation. Reaction temperature and solvent polarity critically impact stereoselectivity. For example, polar aprotic solvents like DMF favor trans isomer retention, while non-polar solvents may lead to undesired side products .
Key Reaction Steps Optimal Conditions
Cyclopropane ring formationZn-Cu couple, CH₂I₂, 0–25°C
Biphenyl couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
CarboxylationCO₂ pressure, NaOH, 60–80°C

Q. What analytical techniques are most reliable for characterizing the stereochemistry of cyclopropane derivatives like this compound?

  • Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. X-ray crystallography confirms absolute configuration, while ¹H NMR coupling constants (e.g., J = 5–8 Hz for trans cyclopropanes) provide preliminary stereochemical data .

Q. How does the biphenyl substituent influence the compound’s physicochemical properties?

  • Answer : The biphenyl group enhances lipophilicity (logP ~3.5–4.0) and π-π stacking potential, which improves binding to aromatic residues in enzymes or receptors. However, it may reduce aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the cyclopropane core?

  • Answer : Use of sterically hindered bases (e.g., DIPEA) in nucleophilic substitutions minimizes epimerization. Low-temperature (-20°C) acylation with in situ activation (e.g., HATU/DMAP) preserves stereointegrity. Kinetic resolution via enzymatic catalysis (e.g., lipases) can isolate desired enantiomers .

Q. How do isotopic labels (e.g., ¹³C) impact pharmacological studies of this compound?

  • Answer : ¹³C-labeling at the carboxyl group enables tracking metabolic stability via LC-MS. Isotope-edited NMR identifies binding epitopes in protein-ligand complexes, as shown in studies of dopamine D₂/D₄ receptor antagonists .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Answer : DFT calculations (B3LYP/6-31G*) model cyclopropane ring strain (~27 kcal/mol) and predict sites for electrophilic attack. MD simulations with AMBER forcefields reveal conformational dynamics in receptor binding pockets, aiding SAR optimization .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How do stereochemical impurities affect assay results?

  • Answer : Contamination by cis isomers (even at 2–5%) can skew IC₅₀ values. For example, cis-isomers of biphenylcyclopropanes show 10-fold lower affinity for dopamine receptors. Rigorous chiral purity validation (>98% ee) via [α]D measurements and HPLC is critical .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous or oxidative conditions?

  • Answer : The cyclopropane ring is prone to ring-opening under strong acids/bases or peroxides. Use inert atmospheres (N₂/Ar) for storage, and avoid exposure to UV light. Waste must be neutralized with dilute NaHCO₃ before disposal .

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